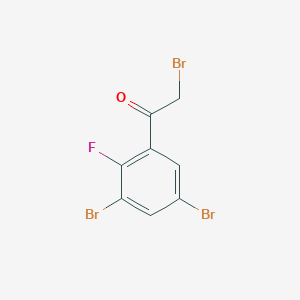
3',5'-Dibromo-2'-fluorophenacyl bromide
概要
説明
3’,5’-Dibromo-2’-fluorophenacyl bromide is an organic compound with the molecular formula C8H4Br3FO It is a derivative of phenacyl bromide, where the phenyl ring is substituted with bromine atoms at the 3’ and 5’ positions and a fluorine atom at the 2’ position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dibromo-2’-fluorophenacyl bromide typically involves the bromination of 2’-fluorophenacyl bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3’ and 5’ positions. The process can be summarized as follows:
Starting Material: 2’-Fluorophenacyl bromide.
Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, at a controlled temperature.
Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of 3’,5’-Dibromo-2’-fluorophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
化学反応の分析
Types of Reactions
3’,5’-Dibromo-2’-fluorophenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms at the 3’ and 5’ positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The fluorine atom at the 2’ position can participate in electrophilic substitution reactions, such as halogenation or nitration.
Reduction: The compound can be reduced to form the corresponding phenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in an appropriate solvent (e.g., methanol or ethanol) under reflux conditions.
Electrophilic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted phenacyl derivatives with various functional groups.
Electrophilic Substitution: Halogenated or nitrated phenacyl derivatives.
Reduction: Reduced phenyl derivatives with fewer bromine atoms.
科学的研究の応用
3’,5’-Dibromo-2’-fluorophenacyl bromide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3’,5’-Dibromo-2’-fluorophenacyl bromide involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The bromine atoms at the 3’ and 5’ positions are susceptible to nucleophilic attack, leading to the formation of substituted derivatives.
Electrophilic Interaction: The fluorine atom at the 2’ position can participate in electrophilic interactions, facilitating further chemical modifications.
Reduction Pathways: The compound can undergo reduction reactions, leading to the formation of less substituted phenyl derivatives.
類似化合物との比較
3’,5’-Dibromo-2’-fluorophenacyl bromide can be compared with other similar compounds, such as:
3’,5’-Dibromo-2’-fluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a phenacyl bromide group.
3’,5’-Dibromo-2’-fluorophenylmethanol: Contains a hydroxyl group instead of a bromide group.
3’,5’-Dibromo-2’-fluorophenylamine: Contains an amino group instead of a bromide group.
The uniqueness of 3’,5’-Dibromo-2’-fluorophenacyl bromide lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties compared to its analogs.
特性
IUPAC Name |
2-bromo-1-(3,5-dibromo-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br3FO/c9-3-7(13)5-1-4(10)2-6(11)8(5)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZZTGOAGDADBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


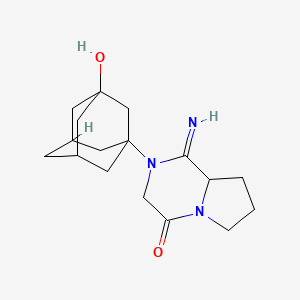
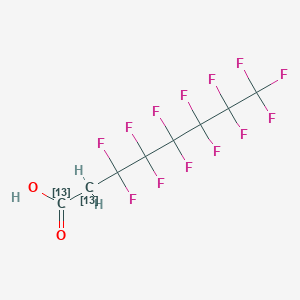
![Tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide](/img/structure/B1460103.png)
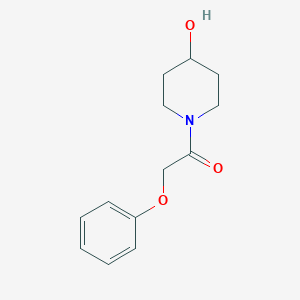
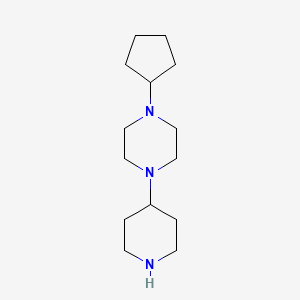
![N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1460110.png)
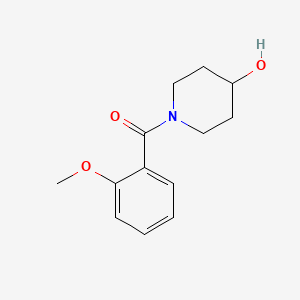
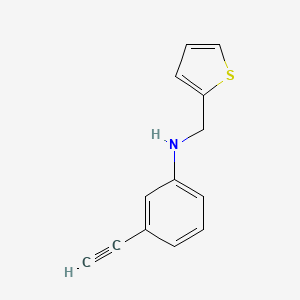
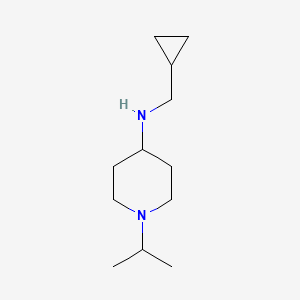
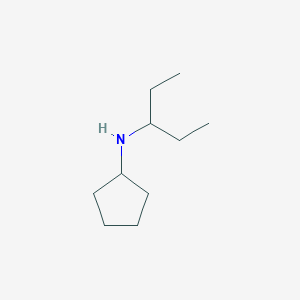
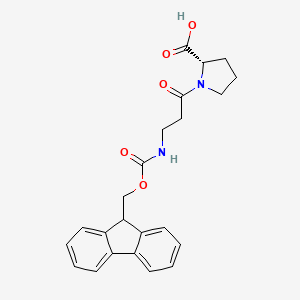
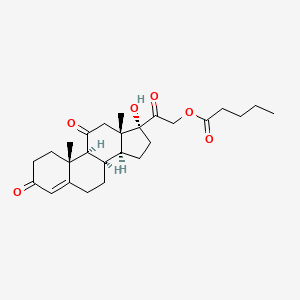
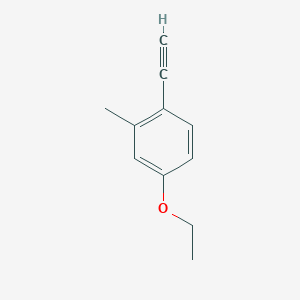
![[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1460123.png)
